molecular formula C33H52O9 B1209260 nuatigenin 3-beta-D-glucopyranoside

nuatigenin 3-beta-D-glucopyranoside

Cat. No. B1209260
M. Wt: 592.8 g/mol
InChI Key: QJEQHVALLZCTGC-HPNIRRCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nuatigenin 3-beta-D-glucopyranoside is a beta-D-glucoside, a monosaccharide derivative and a steroid saponin. It derives from a nuatigenin.

Scientific Research Applications

Osteoporosis and Bone Health

One study focused on rutin, a flavonoid structurally different from nuatigenin 3-beta-D-glucopyranoside but relevant due to its potential for enhancing bone cell proliferation and ossification markers. Rutin was shown to increase osteocyte and osteoblast-related gene expression and lower the expression of osteoclast genes, indicating its potential for improving bone health and possibly mitigating osteoporosis (A. Abdel-Naim et al., 2018).

Diabetes and Metabolic Disorders

Several studies have investigated the role of incretin peptides, such as glucagon-like peptide 1 (GLP-1), in the treatment of type 2 diabetes. Although these studies do not directly involve nuatigenin 3-beta-D-glucopyranoside, they highlight the therapeutic potential of compounds that can influence incretin pathways. GLP-1 and its analogues have been shown to stimulate glucose-dependent insulin secretion, regulate beta-cell proliferation, and offer cardio-protective properties, suggesting a broad therapeutic potential for compounds affecting these pathways (D. Drucker, 2003; L. Baggio & D. Drucker, 2007).

properties

Product Name

nuatigenin 3-beta-D-glucopyranoside

Molecular Formula

C33H52O9

Molecular Weight

592.8 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5'-(hydroxymethyl)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-16-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C33H52O9/c1-17-25-23(41-33(17)12-11-30(2,16-35)42-33)14-22-20-6-5-18-13-19(7-9-31(18,3)21(20)8-10-32(22,25)4)39-29-28(38)27(37)26(36)24(15-34)40-29/h5,17,19-29,34-38H,6-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,24+,25-,26+,27-,28+,29+,30-,31-,32-,33-/m0/s1

InChI Key

QJEQHVALLZCTGC-HPNIRRCESA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O[C@]17CC[C@@](O7)(C)CO

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)OC17CCC(O7)(C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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